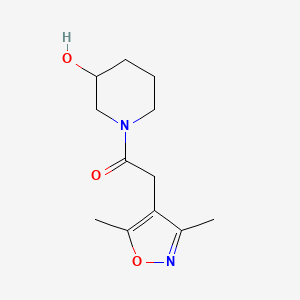
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one
描述
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is a synthetic organic compound, commonly referred to as a “3-hydroxy-piperidine” or “3-hydroxypiperidin-1-yl” compound. It is a member of the piperidine class of heterocyclic compounds, which are characterized by their five-membered aromatic ring structures. This compound has been studied extensively in the laboratory due to its interesting and useful properties. In particular, it has been found to have potential applications in the pharmaceutical and biotechnology industries.
作用机制
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is not yet fully understood. However, it is believed that the compound works by binding to and inhibiting the enzyme monoamine oxidase. This enzyme is responsible for the metabolism of neurotransmitters such as serotonin and dopamine, and its inhibition can lead to increased levels of these neurotransmitters in the brain. In turn, this can lead to a variety of beneficial effects, such as improved mood and cognitive function.
生化和生理效应
The biochemical and physiological effects of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one are still being studied. However, it has been found to possess a variety of useful properties, such as antioxidant activity, anti-inflammatory activity, and anti-microbial activity. Additionally, it has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. As such, this compound has been studied as a potential treatment for a variety of neurological disorders.
实验室实验的优点和局限性
The advantages of using 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one in lab experiments include its relatively low cost, its ease of synthesis, and its wide range of potential applications. Additionally, this compound is generally considered to be non-toxic and safe for use in laboratory settings.
However, there are also some potential limitations to consider when using this compound in lab experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, its mechanism of action is not yet fully understood, so further research is needed to fully understand its effects.
未来方向
Given the potential benefits of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, there are many possible future directions for research. For example, further studies could be conducted to better understand its mechanism of action and the biochemical and physiological effects of its use. Additionally, the potential applications of this compound in the pharmaceutical and biotechnology industries could be explored further. Additionally, this compound could be studied for potential applications in other areas, such as agriculture, food science, and materials science. Finally, further research could also be conducted to develop more efficient and cost-effective synthesis methods for this compound
科学研究应用
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one has been studied extensively in the laboratory for its potential applications in the pharmaceutical and biotechnology industries. In particular, it has been found to possess a variety of useful properties, such as antioxidant activity, anti-inflammatory activity, and anti-microbial activity. Additionally, it has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. As such, this compound has been studied as a potential treatment for a variety of neurological disorders.
属性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)6-12(16)14-5-3-4-10(15)7-14/h10,15H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXGJLHGVQTUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid](/img/structure/B1462645.png)
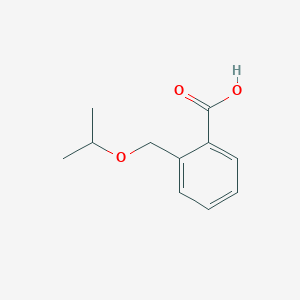
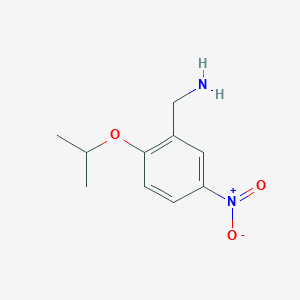
amine](/img/structure/B1462648.png)
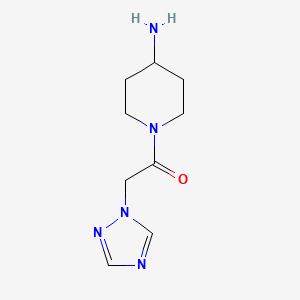
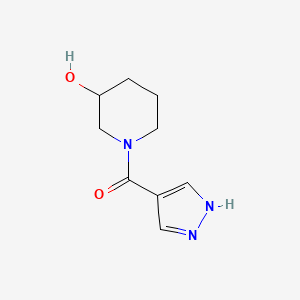
![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)
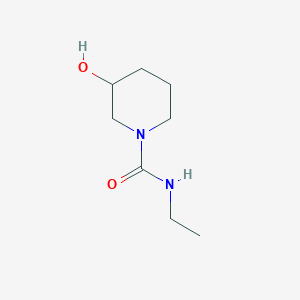
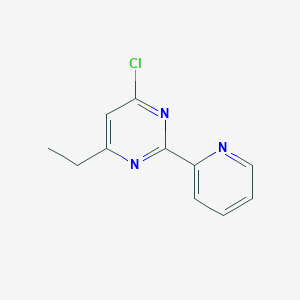
![[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1462660.png)
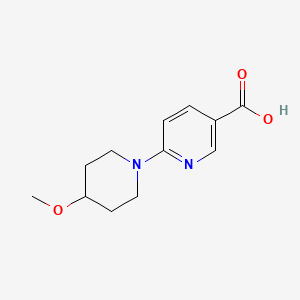
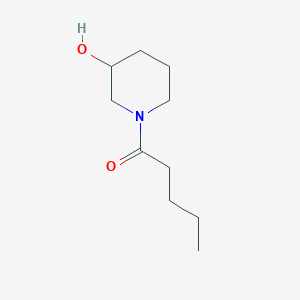
![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)